2-(4-((2-Aminothiazol-5-yl)methyl)phenyl)acetonitrile
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Overview
Description
2-(4-((2-Aminothiazol-5-yl)methyl)phenyl)acetonitrile is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the aminothiazole moiety in its structure makes it a valuable scaffold in drug development due to its potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((2-Aminothiazol-5-yl)methyl)phenyl)acetonitrile typically involves multicomponent reactions. One efficient method includes the reaction of 2-aminothiazole with aromatic aldehydes in the presence of barbituric acid or N,N’-dimethyl barbituric acid in an aqueous ethanol medium at 80°C . This catalyst-free approach is advantageous due to its simplicity, faster reaction times, and higher product yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of green chemistry and multicomponent reactions are likely employed to ensure efficient and sustainable production .
Chemical Reactions Analysis
Types of Reactions
2-(4-((2-Aminothiazol-5-yl)methyl)phenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives of the original compound .
Scientific Research Applications
2-(4-((2-Aminothiazol-5-yl)methyl)phenyl)acetonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-((2-Aminothiazol-5-yl)methyl)phenyl)acetonitrile involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler analog with similar biological activities.
4-Phenylthiazole: Another thiazole derivative with antimicrobial properties.
Thiazole-2-carboxamide: Known for its anti-inflammatory and anticancer activities.
Uniqueness
2-(4-((2-Aminothiazol-5-yl)methyl)phenyl)acetonitrile stands out due to its unique combination of the aminothiazole and phenylacetonitrile moieties, which confer enhanced biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C12H11N3S |
---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
2-[4-[(2-amino-1,3-thiazol-5-yl)methyl]phenyl]acetonitrile |
InChI |
InChI=1S/C12H11N3S/c13-6-5-9-1-3-10(4-2-9)7-11-8-15-12(14)16-11/h1-4,8H,5,7H2,(H2,14,15) |
InChI Key |
UYLJPCWQVJNQNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC#N)CC2=CN=C(S2)N |
Origin of Product |
United States |
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